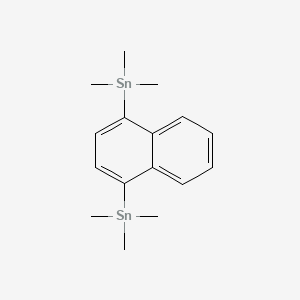

Stannane, 1,4-naphthalenediylbis(trimethyl-

Description

BenchChem offers high-quality Stannane, 1,4-naphthalenediylbis(trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, 1,4-naphthalenediylbis(trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76246-38-3 |

|---|---|

Molecular Formula |

C16H24Sn2 |

Molecular Weight |

453.8 g/mol |

IUPAC Name |

trimethyl-(4-trimethylstannylnaphthalen-1-yl)stannane |

InChI |

InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-6H;6*1H3;; |

InChI Key |

ZLZKWCQAGKDOIE-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(C2=CC=CC=C21)[Sn](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1,4-bis(trimethylstannyl)naphthalene

Topic: Synthesis of 1,4-bis(trimethylstannyl)naphthalene Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

1,4-bis(trimethylstannyl)naphthalene is a critical organometallic building block employed primarily in the synthesis of low-bandgap conjugated polymers and small molecules for organic electronics (OPV, OLEDs, and OFETs). Its utility lies in its role as a bifunctional nucleophile in Stille cross-coupling reactions , allowing for the precise installation of the naphthalene core into extended

This guide details the synthesis of 1,4-bis(trimethylstannyl)naphthalene via a double lithium-halogen exchange protocol. Unlike statistical methods, this directed approach ensures high regioselectivity and yield.

Critical Safety Advisory: Trimethyltin Compounds

DANGER: NEUROTOXIN HAZARD Trimethyltin chloride (Me

SnCl) and the target product are potent neurotoxins . Unlike tributyltin compounds, trimethyltin species are sufficiently volatile to present an inhalation hazard and can cross the blood-brain barrier, causing limbic system neuronal necrosis.

Engineering Controls: All operations must be performed in a properly functioning fume hood or glovebox.

PPE: Double nitrile gloves (or Silver Shield®), lab coat, and safety glasses are mandatory.

Waste: All tin-containing waste must be segregated and treated as highly hazardous.

Retrosynthetic Analysis & Strategy

The most reliable route to 1,4-bis(trimethylstannyl)naphthalene is the double lithiation of 1,4-dibromonaphthalene followed by electrophilic quenching with trimethyltin chloride.

Mechanistic Pathway

-

Precursor: 1,4-Dibromonaphthalene (commercially available).

-

Lithiation: Use of tert-butyllithium (t-BuLi) is preferred over n-butyllithium. t-BuLi effects a rapid, irreversible lithium-halogen exchange at -78 °C.

-

Note: 4 equivalents of t-BuLi are required (2 equiv per bromine atom) because the byproduct t-butyl bromide reacts with the second equivalent of t-BuLi to form isobutene and LiBr, preventing alkylation side reactions.

-

-

Quench: Addition of trimethyltin chloride locks the metallated sites.

Figure 1: Reaction scheme for the double lithiation-stannylation of 1,4-dibromonaphthalene.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Notes |

| 1,4-Dibromonaphthalene | 285.96 | 1.0 | Substrate | Recrystallize from ethanol if impure. |

| t-Butyllithium | ~ | 4.1 | Lithiating Agent | 1.7 M in pentane. Pyrophoric. |

| Trimethyltin Chloride | 199.27 | 2.5 | Electrophile | 1.0 M in THF or solid (hygroscopic). |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Distilled from Na/Benzophenone or dried via alumina columns. |

Step-by-Step Procedure

Phase 1: Setup and Lithiation

-

Glassware Preparation: Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon (3 cycles).

-

Solvent Loading: Charge the flask with 1,4-dibromonaphthalene (2.86 g, 10.0 mmol) . Add dry THF (100 mL) via cannula. Stir until fully dissolved.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow the solution to equilibrate for 15 minutes.

-

Lithiation:

-

Load t-BuLi (24.1 mL, 1.7 M, 41.0 mmol) into a gas-tight syringe.

-

Add t-BuLi dropwise over 20 minutes. The solution will typically turn a distinct color (often yellow or pale green) indicating the formation of the lithiated species.

-

Critical Control Point: Maintain temperature below -70 °C to prevent benzyne formation or solvent decomposition.

-

Stir at -78 °C for 1 hour .

-

Phase 2: Stannylation

-

Quenching: Add trimethyltin chloride (5.0 g, 25.0 mmol) (either as a solution in 20 mL dry THF or solid added against positive inert gas flow) dropwise/portion-wise at -78 °C.

-

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature naturally over 2–3 hours. The solution usually becomes cloudy as LiCl precipitates.

Phase 3: Workup & Purification

-

Quench: Carefully pour the reaction mixture into 100 mL of ice-cold water (in a fume hood).

-

Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL) .

-

Note: Avoid DCM if possible during extraction to minimize halogen exchange, though it is acceptable for rapid workups.

-

-

Washing: Wash the combined organic layers with Brine (50 mL) and water (50 mL).

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotavap).-

Caution: Do not overheat the rotavap bath (>40 °C) as organotins can be semi-volatile or thermally sensitive.

-

-

Recrystallization: The crude solid is typically off-white or yellowish.

-

Dissolve in a minimum amount of boiling Ethanol (or Methanol/Hexane mixture).

-

Cool slowly to 4 °C.

-

Filter the white needles and dry under high vacuum.

-

Purification Workflow Visualization

Figure 2: Purification workflow from crude reaction mixture to isolated product.

Characterization & Quality Control

Verify the identity and purity of the synthesized compound using the following metrics.

| Technique | Expected Signal / Value | Interpretation |

| Sn-CH | ||

| Naphthalene Core : Typical AA'BB' patterns for the 2,3 and 5,8 positions. | ||

| Single peak confirming equivalent Sn environments. | ||

| Melting Point | 120–125 °C (approx) | Sharp melting range indicates high purity. |

| Appearance | White crystalline needles | Yellowing indicates oxidation or impurities. |

Troubleshooting Common Issues

-

Mono-stannylation: If NMR shows a mix of mono- and bis-stannyl products, the lithiation was incomplete. Ensure t-BuLi is fresh (titrate before use) and the reaction time at -78 °C is sufficient.

-

Destannylation: If the product degrades on silica gel, add 1-2% Triethylamine to the eluent or stick to recrystallization (preferred).

References

-

Mitchell, T. N. (1992). "Organotin Reagents in Organic Synthesis." Synthesis, 1992(9), 803-815. Link

-

Bao, Z., Chan, W. K., & Yu, L. (1995). "Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers." Journal of the American Chemical Society, 117(50), 12426–12435. Link

-

Yamamoto, Y. (2020). "Safety and Handling of Organotin Compounds." Laboratory Chemical Safety Summary, PubChem. Link

-

Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard protocols for Lithiation). Link

Sources

Characterization and Synthesis of 1,4-Bis(trimethylstannyl)naphthalene: A Comprehensive Technical Guide

Introduction & Mechanistic Overview

In the realm of advanced organic synthesis and materials science, 1,4-bis(trimethylstannyl)naphthalene (CAS: 76246-38-3)[1] serves as a premier bis-nucleophilic building block. Its rigid, planar naphthalene core, flanked by two highly reactive trimethylstannyl (–SnMe₃) groups, makes it an indispensable reagent for constructing extended π-conjugated systems, organic light-emitting diodes (OLEDs), and complex pharmaceutical scaffolds via palladium-catalyzed Stille cross-coupling.

Historically, the radical chemistry and electron paramagnetic resonance (EPR) spectra of tin radical cations and anions have been extensively studied to understand the stability and reactivity of these organometallic centers. Notably, the radical anion of 1,4-bis(trimethylstannyl)naphthalene has been characterized to determine its ¹H and ¹¹⁹Sn hyperfine coupling constants, confirming the trigonal bipyramidal configuration of the tin centers under specific conditions[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps. Here, we will dissect the causality behind the synthetic choices, ensuring that your workflow is a self-validating system optimized for high yield and high purity.

Experimental Protocol: A Self-Validating Synthesis System

The synthesis of 1,4-bis(trimethylstannyl)naphthalene relies on the double halogen-metal exchange of 1,4-dibromonaphthalene (CAS: 83-53-4)[3], followed by an electrophilic quench with trimethyltin chloride.

Causality in Experimental Design

-

Temperature Control (–78 °C): Maintaining strict cryogenic conditions is non-negotiable. Elevated temperatures during the lithiation of ortho- or para-dihaloarenes can trigger the elimination of lithium halide, forming highly reactive aryne (benzyne) intermediates or leading to Wurtz-Fittig homocoupling.

-

Reagent Selection (t-BuLi vs. n-BuLi): While n-butyllithium can be used, it generates 1-bromobutane as a byproduct, which can act as an electrophile and alkylate the newly formed naphthyllithium species. By utilizing tert-butyllithium (4.2 equivalents; 2 eq. per bromine), the generated tert-butyl bromide is immediately consumed by the second equivalent of t-BuLi via E2 elimination (yielding isobutylene and isobutane gases). This drives the reaction forward cleanly.

-

Purification Matrix (Basic Alumina): Organostannanes are highly susceptible to protodestannylation. The acidic silanol groups on standard silica gel will cleave the C–Sn bond. Therefore, deactivated basic alumina or direct recrystallization must be used to preserve the integrity of the product.

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1,4-dibromonaphthalene (10.0 mmol, 2.86 g) and dissolve in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C for 15 minutes.

-

Halogen-Metal Exchange: Syringe in t-BuLi (42.0 mmol, 1.7 M in pentane) dropwise over 30 minutes. The solution will typically transition to a deep red/brown color, indicating the formation of the 1,4-dilithionaphthalene intermediate. Stir at –78 °C for 1 hour.

-

Electrophilic Quench: Dissolve trimethyltin chloride (22.0 mmol, 4.38 g) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at –78 °C.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature slowly over 12 hours. The color will fade to a pale yellow or cloudy white as lithium chloride precipitates.

-

Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Pass the crude residue through a short plug of basic alumina using hexanes as the eluent, or recrystallize from hot ethanol to yield the pure product as off-white crystals.

Fig 1: Step-by-step synthesis workflow for 1,4-bis(trimethylstannyl)naphthalene.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The presence of tin provides unique multinuclear NMR signatures, specifically the ¹¹⁷Sn and ¹¹⁹Sn satellites in the ¹H and ¹³C spectra, which act as internal validations of successful stannylation.

Quantitative Data Summary

| Parameter | Analytical Technique | Expected Observation / Value |

| Molecular Weight | Mass Spectrometry (EI) | 453.78 g/mol (Characteristic Sn₂ isotopic cluster) |

| Core Structure | ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (dd, 2H), 7.55 (dd, 2H) ppm (Naphthalene protons) |

| Stannyl Groups | ¹H NMR (400 MHz, CDCl₃) | δ 0.45 (s, 18H) with ¹¹⁷/¹¹⁹Sn satellites (J ≈ 54/56 Hz) |

| Carbon Framework | ¹³C NMR (100 MHz, CDCl₃) | δ 141.5, 138.2, 132.8, 125.6 ppm (Aromatic carbons) |

| Tin-Carbon Bond | ¹³C NMR (100 MHz, CDCl₃) | δ –8.5 ppm (Sn–CH₃ carbons) |

| Tin Environment | ¹¹⁹Sn NMR (149 MHz, CDCl₃) | δ –38.5 ppm (Singlet) |

Application: Stille Cross-Coupling Dynamics

The primary utility of 1,4-bis(trimethylstannyl)naphthalene lies in its ability to undergo palladium-catalyzed dearomative 1,4-difunctionalization and standard cross-coupling with aryl or vinyl halides[4]. The catalytic cycle is driven by the transmetallation step, where the relatively weak C–Sn bond is cleaved, transferring the naphthyl moiety to the Pd(II) center.

Fig 2: Palladium-catalyzed Stille cross-coupling cycle using the synthesized stannane.

Safety, Toxicity, and Handling (E-E-A-T Protocols)

Organotin compounds, particularly trimethyltin derivatives, are highly neurotoxic and can be readily absorbed through the skin, inhalation, or ingestion.

-

PPE Requirements: Double nitrile gloves, a properly fitted respirator (if handling powders outside a hood), and a fully functional fume hood are mandatory.

-

Waste Disposal: Tin-containing waste must be segregated from standard organic waste. Aqueous washes containing trimethyltin chloride byproducts should be treated with a dilute solution of sodium hypochlorite (bleach) or potassium permanganate to oxidize the tin to less toxic, insoluble Sn(IV) species prior to specialized disposal.

References

-

Davies, A.G. "Chemistry of Tin". Scribd / Organotin Chemistry. Available at:[Link]

-

National Center for Biotechnology Information (NIH). "1,4-Dibromonaphthalene | C10H6Br2 | CID 66521". PubChem Database. Available at:[Link]

-

RSC Publishing. "Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes". Chemical Science. Available at:[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,4-Bis(trimethylstannyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-bis(trimethylstannyl)naphthalene. In the absence of directly published experimental spectra, this guide synthesizes fundamental principles of NMR spectroscopy as applied to organotin compounds and substituted naphthalene systems. It offers a predictive framework for the chemical shifts, multiplicities, and coupling constants, including the characteristic tin-proton and tin-carbon couplings. Furthermore, this document outlines a comprehensive, step-by-step experimental protocol for the acquisition and processing of high-quality NMR data for this compound, ensuring a self-validating system for researchers. The guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of organostannane reagents in fields such as organic synthesis and materials science.

Introduction: The Significance of 1,4-Bis(trimethylstannyl)naphthalene

1,4-Bis(trimethylstannyl)naphthalene is a key bifunctional organometallic reagent. Its utility stems from the presence of two trimethylstannyl (-Sn(CH₃)₃) groups at the peri positions of the naphthalene core. These groups can be readily exchanged for other functionalities via Stille coupling or other transition-metal-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex polycyclic aromatic systems and functional materials. Accurate characterization of this compound is paramount to ensure its purity and to understand its reactivity. NMR spectroscopy is the most powerful tool for the structural elucidation of such molecules in solution.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The molecular structure of 1,4-bis(trimethylstannyl)naphthalene possesses a high degree of symmetry (C₂ᵥ point group), which significantly simplifies its expected NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit three distinct signals: one for the trimethylstannyl protons and two for the aromatic protons of the naphthalene ring.

-

Trimethylstannyl Protons (-Sn(CH₃)₃): A sharp, intense singlet is expected for the 18 equivalent protons of the two trimethylstannyl groups. A key feature will be the presence of "tin satellites." Tin has two NMR-active isotopes with spin I = 1/2: ¹¹⁹Sn (16.59% natural abundance) and ¹¹⁷Sn (7.68% natural abundance). Coupling between these tin isotopes and the methyl protons will result in satellite peaks flanking the main singlet. The two-bond tin-proton coupling constant (²J(¹¹⁹Sn, ¹H)) is typically in the range of 50-60 Hz.

-

Naphthalene Protons: Due to the symmetry of the 1,4-disubstituted naphthalene ring, there are two sets of chemically equivalent aromatic protons: H-2/H-3 and H-5/H-6/H-7/H-8.

-

H-2 and H-3: These protons will appear as a singlet or a very tightly coupled AA' system. The introduction of the electropositive trimethylstannyl groups at C-1 and C-4 is expected to cause a slight upfield shift compared to unsubstituted naphthalene.

-

H-5, H-6, H-7, and H-8: These four protons on the unsubstituted ring will give rise to a characteristic AA'BB' multiplet pattern.

-

The predicted ¹H NMR data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -Sn(CH ₃)₃ | ~ 0.3 - 0.5 | s with Sn satellites | ²J(¹¹⁹Sn, ¹H) ≈ 50-60 |

| H-2, H-3 | ~ 7.4 - 7.6 | s or AA' multiplet | |

| H-5, H-6, H-7, H-8 | ~ 7.8 - 8.1 | AA'BB' multiplet |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the naphthalene core and one for the trimethylstannyl methyl carbons, again reflecting the molecule's symmetry.

-

Trimethylstannyl Methyl Carbon (-Sn(C H₃)₃): A single resonance is expected for the six equivalent methyl carbons. This signal will exhibit significant one-bond tin-carbon coupling (¹J(¹¹⁹Sn, ¹³C) and ¹J(¹¹⁷Sn, ¹¹³C)), which is a hallmark of organotin compounds. The magnitude of this coupling constant is sensitive to the hybridization of the carbon and the coordination number of the tin atom.

-

Naphthalene Carbons:

-

C-1 and C-4: These carbons are directly attached to the tin atoms and will appear as a single resonance. They will exhibit a large one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn, ¹³C)).

-

C-2 and C-3: These two carbons will give rise to a single signal.

-

C-5, C-6, C-7, and C-8: The carbons of the unsubstituted ring will likely show two distinct signals due to their different positions relative to the substituted ring.

-

C-4a and C-8a (Bridgehead Carbons): These quaternary carbons will appear as a single resonance and are expected to be of lower intensity.

-

The predicted ¹³C NMR data is summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| -Sn(C H₃)₃ | ~ -8 to -10 | ¹J(¹¹⁹Sn, ¹³C) ≈ 300-400 |

| C-1, C-4 | ~ 140 - 145 | ¹J(¹¹⁹Sn, ¹³C) ≈ 400-500 |

| C-2, C-3 | ~ 135 - 140 | |

| C-5, C-8 | ~ 124 - 128 | |

| C-6, C-7 | ~ 125 - 129 | |

| C-4a, C-8a | ~ 130 - 135 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reliable NMR data for 1,4-bis(trimethylstannyl)naphthalene, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for organometallic compounds. Ensure the solvent is free of acidic impurities, which can lead to the degradation of the sample.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic protons.

-

Tuning and Shimming: Carefully tune the probe to the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -1 to 10 ppm).

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., -20 to 160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and smaller gyromagnetic ratio. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. The ¹³C spectrum should be referenced indirectly using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1,4-bis(trimethylstannyl)naphthalene with atom numbering.

Experimental Workflow

Caption: Recommended workflow for NMR analysis of 1,4-bis(trimethylstannyl)naphthalene.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of 1,4-bis(trimethylstannyl)naphthalene, grounded in the fundamental principles of NMR spectroscopy. The predictive data and detailed experimental protocol serve as a robust resource for researchers in the fields of synthetic chemistry and materials science. Adherence to the outlined methodologies will ensure the acquisition of high-quality, reliable data, facilitating the unambiguous structural confirmation of this important organometallic reagent.

References

-

General Principles of NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

NMR of Organotin Compounds

- Title: The NMR spectroscopy of tin compounds

- Source: Wrackmeyer, B. (1985). The NMR spectroscopy of tin compounds. Annual Reports on NMR Spectroscopy, 16, 73-186.

-

URL: [Link]

-

Synthesis and Reactions of Arylstannanes

- Title: Palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles

- Source: Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

-

URL: [Link]

-

NMR Data of Naphthalene

- Title: Spectral D

- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.

-

URL: [Link]

Architects of Complexity: The Properties and Applications of Bifunctional Organotin Reagents in Advanced Synthesis

Introduction: The Strategic Advantage of Bifunctionality

In the realm of advanced organic synthesis, materials science, and radiopharmaceutical development, bifunctional organotin reagents serve as indispensable molecular linchpins. Unlike traditional monofunctional stannanes, these reagents possess a central tin(IV) atom coordinated to two distinct reactive sites—either two identical stannyl groups or a stannyl group paired orthogonally with a halide, vinyl, or silane moiety.

As a Senior Application Scientist, the decision to utilize a bifunctional organotin is rarely arbitrary; it is driven by the need for orthogonal reactivity . These reagents allow chemists to execute sequential, site-specific transformations without the need for intermediate purification steps, thereby accelerating the assembly of complex polyols, conjugated polymers, and targeted radiotracers.

Structural and Electronic Properties: The Causality of Reactivity

The utility of bifunctional organotins is fundamentally dictated by the polarizability of the Sn–C bond and the Lewis acidity of the tin center.

Take1 as a prime example. This compound features two reactive vinyl groups and two labile chloride ligands[1]. The electron-withdrawing nature of the chloride ligands increases the electrophilicity of the tin atom, making it highly susceptible to nucleophilic substitution. Simultaneously, the vinyl groups retain sufficient π-electron density to undergo palladium-catalyzed transmetalation or radical polymerization[1].

Steric tuning is another critical parameter. The choice of alkyl ligands on the tin atom directly impacts both reaction kinetics and safety. While trimethylstannyl groups offer rapid transmetalation rates, their high volatility translates to severe central nervous system toxicity. Conversely, substituting these with bulky tributylstannyl groups—as seen in2—significantly reduces toxicity and improves handling stability, albeit requiring higher activation energies (temperatures) to drive the Stille coupling[2].

Caption: Divergent orthogonal reactivity pathways of divinyltin dichloride.

Comparative Analysis of Key Bifunctional Organotins

To facilitate reagent selection, the following table summarizes the quantitative and qualitative data of prominent bifunctional organotins utilized in modern workflows:

| Reagent | Functional Group 1 | Functional Group 2 | Primary Application | Reactivity & Handling Profile |

| Divinyltin Dichloride | 2x Vinyl | 2x Chloride | Organotin polymers, Lewis acid scaffolds | High toxicity, moisture sensitive. Exhibits divergent orthogonal reactivity[1]. |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | Tributylstannyl | Tributylstannyl | OLED/OPV conjugated polymers | Lower volatility due to bulky butyl groups; requires Pd(0) catalysis[2]. |

| 1,2-Bis(trimethylstannyl)-1-alkenes | Trimethylstannyl | Trimethylstannyl | Complex natural product synthesis | Promising for aldehyde additions, but high toxicity due to methyl ligands[3]. |

| Allylic Stannane-Silanes | Allylic Stannane | Allylic Silane | 1,5-polyol stereocontrol | High chemoselectivity; enables sequential SE' reactions without cross-talk[4]. |

Mechanistic Workflows and Self-Validating Protocols

Stille Polycondensation for Conjugated Polymers

Bis(stannyl) reagents are the backbone of conjugated polymer synthesis. 5,5'-bis(tributylstannyl)-2,2'-bithiophene reacts with dihaloarenes to form extended π-conjugated systems[2]. The dual stannyl groups allow for bidirectional chain growth.

Caption: Catalytic cycle of Stille polycondensation using bifunctional organotin monomers.

Protocol 1: Self-Validating Stille Polycondensation

-

Monomer Stoichiometry: Weigh exactly 1.000 equivalent of the bifunctional stannane and 1.000 equivalent of the dihaloarene inside an argon-filled glovebox.

-

Causality & Validation: The Carothers equation dictates that an exact 1:1 stoichiometry is mathematically required to achieve high molecular weight polymers. Glovebox preparation prevents moisture from hydrolyzing the stannane, validating the stoichiometric integrity.

-

-

Degassing (Freeze-Pump-Thaw): Dissolve monomers and Pd(PPh3)4 (2 mol%) in anhydrous toluene/DMF. Perform three freeze-pump-thaw cycles.

-

Causality & Validation: Palladium(0) is highly susceptible to oxidation by dissolved O2, which forms inactive Pd(II) oxides. A successful degassing is self-validated if the solution remains pale yellow/orange upon heating; a shift to black indicates Pd-black precipitation (catalyst death).

-

-

Polymerization: Heat the sealed reaction vessel to 110 °C for 24 hours.

-

Causality & Validation: Elevated temperatures are required to overcome the steric hindrance of the bulky tributyl groups during transmetalation. Successful chain extension is visually validated by a distinct increase in solution viscosity.

-

-

End-Capping: Add an excess of mono-bromobenzene, stir for 2 hours, then add an excess of mono-tributylphenylstannane and stir for another 2 hours.

-

Causality & Validation: Unreacted stannyl or halide end groups cause long-term polymer instability and batch-to-batch electronic variability. End-capping quenches these reactive termini, ensuring a chemically stable final material.

-

Bidirectional SE' Strategy and Chemoselective Exchange

Protocol 2: Tin-Boron Exchange for Asymmetric Allylation

-

Chemoselective Exchange: To a solution of the allylic stannane-silane reagent in CH2Cl2 at -78 °C, add a chiral bromoborane dropwise.

-

Causality & Validation: Tin's higher propensity for transmetalation compared to silicon drives this reaction. The exchange is highly exothermic; strict maintenance of -78 °C prevents the premature thermal rearrangement of the resulting chiral allylborane.

-

-

First SE' Allylation: Introduce the first aldehyde to the cryogenic mixture.

-

Causality & Validation: The chiral auxiliary dictates a closed, six-membered transition state, ensuring strict 1,5-syn or 1,5-anti stereocontrol. The successful preservation of the silane moiety is validated via NMR analysis of the intermediate, which will show intact Si-CH3 peaks.

-

-

-

Causality & Validation: The previously inert allylic silane is now activated by the Lewis acid, allowing for the second C-C bond formation.

-

Radiopharmaceutical Synthesis via Destannylation

Beyond polymer and natural product synthesis, bifunctional organotins are critical in the synthesis of radiopharmaceuticals[5]. The electropositivity of tin and the high polarizability of the Sn–C bond make the stannyl group an exceptional leaving group for electrophilic radiohalogenation (e.g., ^18F, ^123I, ^131I). Because PET and SPECT isotopes have incredibly short half-lives, the rapid kinetics afforded by tin destannylation ensure high radiochemical yields before the isotope decays, a causality that makes organotins superior to silanes or boronic acids in time-sensitive radiochemistry.

References

- Benchchem.DIVINYLTIN DICHLORIDE | 7532-85-6 - Executive Summary.

- Journal of the American Chemical Society (ACS).Chagosensine: A Riddle Wrapped in a Mystery Inside an Enigma.

- National Institutes of Health (PMC).A Bidirectional SE' Strategy for 1,5-syn and 1,5-anti Stereocontrol Toward the Synthesis of Complex Polyols.

- Science Based Anti Aging Formulas.ORGANOTINS | Interstellar Plan.

- Benchchem.5,5'-Bis(tributylstannyl)-2,2'-bithiophene.

Sources

- 1. DIVINYLTIN DICHLORIDE | 7532-85-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Bidirectional SE' Strategy for 1,5-syn and 1,5-anti Stereocontrol Toward the Synthesis of Complex Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theinterstellarplan.com [theinterstellarplan.com]

The Naphthalene-Stannane Interface: A Technical Guide to Reactivity and Applications

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Radiopharmaceutical Scientists, and Drug Developers

Executive Summary

The trimethylstannyl group (

Unlike simple phenyl stannanes, the naphthalene system introduces unique steric constraints—specifically the peri-interaction (1,8-interaction)—which significantly alters reaction kinetics and stability. This guide analyzes the structural dynamics of 1- vs. 2-trimethylstannylnaphthalenes, details their divergent reactivity profiles, and provides self-validating protocols for their manipulation and purification.

Structural Dynamics: The Peri-Effect

The reactivity of trimethylstannylnaphthalene is dictated by the position of the stannyl group.

The 1-Position (Alpha) vs. 2-Position (Beta)

-

1-Trimethylstannylnaphthalene (Kinetic/Steric Control):

-

Steric Clash: The

group at the C1 position suffers from non-bonded repulsion with the proton at C8 (the peri position). This steric strain weakens the -

Implication: Syntheses involving 1-substituted isomers require strict anhydrous conditions and steric accommodation in catalyst ligand design.

-

-

2-Trimethylstannylnaphthalene (Thermodynamic Control):

-

Stability: Lacks peri-interactions, resulting in a more thermally stable compound. It behaves analogously to para-substituted benzenes but with the enhanced lipophilicity of the naphthalene fused ring system.

-

Synthesis Modules

Two primary routes exist for installing the trimethylstannyl group. The choice depends on the functional group tolerance of the substrate.

Diagram 1: Synthetic Pathways

Caption: Comparative synthetic routes. Route A (Lithiation) is standard but incompatible with electrophiles. Route B (Pd-catalyzed) is neutral and functional-group tolerant.

Protocol 1: Palladium-Catalyzed Stannylation (Method B)

Best for substrates containing esters, nitriles, or ketones.

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Reagents: Charge flask with bromonaphthalene derivative (1.0 equiv), hexamethylditin (1.1 equiv), and

(5 mol%). -

Solvent: Add anhydrous toluene (degassed). Concentration: 0.1 M.

-

Reaction: Heat to reflux (

) for 4–12 hours. Monitor by TLC (stannanes often streak on silica; see Purification section). -

Validation: Reaction is complete when the bromide starting material disappears. A black Pd precipitate often forms upon completion (Pd black).

The Radiopharmaceutical Core: Electrophilic Destannylation

This is the critical application for drug development. The trimethylstannyl group acts as a "super-leaving group" for radiohalogenation, enabling the synthesis of PET (

Mechanism: Oxidative Iododestannylation

The reaction follows an

Diagram 2: Halodestannylation Mechanism

Caption: Mechanism of oxidative iododestannylation. The weak C-Sn bond directs the radioiodine to the specific carbon atom, ensuring regiospecificity.

Protocol 2: Radioiodination (I-123/I-131)

Target: High specific activity labeling for imaging.

-

Precursor: Dissolve

of trimethylstannylnaphthalene precursor in -

Radioisotope: Add

(in 0.1 N NaOH). -

Oxidant: Add

Chloramine-T or Peracetic acid solution (oxidizes -

Incubation: React at room temperature for 5–15 minutes.

-

Note: Naphthalene cores are electron-rich; reaction is faster than phenyl analogs.

-

-

Quench: Add aqueous sodium metabisulfite (

) to reduce excess oxidant. -

Purification: HPLC (C18 column) is mandatory to separate the radioactive product from the toxic tin byproduct.

Troubleshooting & Purification (Safety Critical)

Organotin compounds are neurotoxic and notoriously difficult to purify due to "streaking" on silica gel caused by acid-catalyzed decomposition.

The Self-Validating Purification System: KF-Silica

Standard silica gel is slightly acidic (

Recommended Protocol: Potassium Fluoride (KF) Stationary Phase

-

Preparation: Mix Silica Gel 60 with Potassium Fluoride (10% w/w).

-

Mechanism: The fluoride ions sequester organotin byproducts as insoluble organotin fluorides (

), which remain at the baseline. -

Elution: The desired stannyl-naphthalene product elutes cleanly without streaking.

-

Validation: verify purity via

-NMR. The

Data Summary: Reactivity Comparison

| Feature | 1-Trimethylstannyl (Alpha) | 2-Trimethylstannyl (Beta) |

| Steric Environment | Crowded (Peri-interaction with H8) | Open / Accessible |

| Stille Coupling Rate | Slower (requires smaller ligands) | Fast (standard conditions) |

| Acid Sensitivity | High (Rapid protodestannylation) | Moderate |

| Primary Utility | Specialized Isomers | General Drug Scaffolds |

References

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition in English. Link

-

Kabalka, G. W., & Varma, R. S. (1989). "The synthesis of radiolabeled compounds via organometallic intermediates". Tetrahedron. Link

-

Wilbur, D. S., et al. (1982). "Radioiodination of substituted benzenes via organotin intermediates". Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

Harrowven, D. C., & Guy, I. L. (2004).[1] "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds". Chemical Communications.[1][2] Link

-

Beckmann, J., et al. (2014).[3] "1,8-Bis(trimethylstannyl)naphthalene and transmetallation products". Organometallics. Link

Sources

Electronic Properties of 1,4-Disubstituted Naphthalene Derivatives: A Comprehensive Technical Guide

Executive Summary

The 1,4-disubstituted naphthalene framework represents a privileged scaffold in both organic materials science and medicinal chemistry. Unlike the 1,5- or 2,6-substitution patterns, the 1,4-relationship (a para-like arrangement across a single aromatic ring) creates a highly efficient conduit for electronic communication. By strategically pairing Electron Donating Groups (EDGs) and Electron Withdrawing Groups (EWGs) at these positions, researchers can engineer potent "push-pull" dynamics.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular orbital design and field-proven experimental validation. This guide details the causality behind the electronic behavior of 1,4-disubstituted naphthalenes, provides self-validating protocols for their characterization, and explores their critical applications in optoelectronics and drug discovery.

Theoretical Framework: Push-Pull Dynamics & Molecular Orbital Theory

The electronic properties of naphthalene derivatives are fundamentally dictated by the spatial arrangement of their substituents. Spectroscopic and electrochemical measurements, supported by computational density functional theory (DFT), reveal that

When an EDG (e.g., an amine or alkoxy group) is placed at the 1-position and an EWG (e.g., a cyano, nitro, or imide group) is placed at the 4-position, the molecule forms a Donor-

-

HOMO Modulation: The EDG destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level.

-

LUMO Modulation: The EWG stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), lowering its energy level.

For specific applications like air-stable n-type organic semiconductors, achieving a low-lying LUMO level (

Caption: Logical relationship of substituent effects on the HOMO-LUMO bandgap via Intramolecular Charge Transfer.

Quantitative Data: Electronic Properties

The table below synthesizes the photophysical and electrochemical properties of representative 1,4-disubstituted naphthalene derivatives. The data illustrates how transitioning from an unsubstituted core to highly polarized push-pull systems or diimides drastically alters the bandgap[2][3][4][5].

| Compound Class | Representative Substituents | Absorption Max ( | Emission Max ( | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| Unsubstituted Core | None (Naphthalene) | 275 nm | 315 nm | -6.13 | -1.38 | 4.75 |

| Push-Pull D- | 1-Amino, 4-Cyano | ~410 nm | ~520 nm | -5.55 | -3.10 | 2.45 |

| Donor-Acceptor Oligomer | 1-Thiophene, 4-Acyl | ~450 nm | ~580 nm | -5.75 | -3.50 | 2.25 |

| Naphthalene Diimide (NDI) | 1,4,5,8-Tetracarboxylic | ~380 nm | ~410 nm | -6.20 | -4.15 | 2.05 |

Note: 1,4-Disubstituted mesogens exhibit distinct solvatochromism due to strong ICT, meaning

Experimental Workflows & Protocols

To ensure scientific integrity, the characterization of these electronic properties must rely on self-validating systems. Below are the definitive protocols for evaluating 1,4-disubstituted naphthalenes.

Protocol A: Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry is the gold standard for empirically determining the HOMO and LUMO energy levels of organic semiconductors[4].

Causality of Experimental Choices: We utilize anhydrous dichloromethane (CH₂Cl₂) as the solvent because it provides an exceptionally wide anodic potential window, which is critical for observing the oxidation of electron-deficient naphthalene cores without solvent breakdown[3]. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is chosen as the supporting electrolyte because the bulky PF₆⁻ anion minimizes ion-pairing effects with the generated radical cations.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the 1,4-disubstituted naphthalene derivative in anhydrous CH₂Cl₂ to achieve a 1.0 mM concentration.

-

Electrolyte Addition: Add TBAPF₆ to the solution to reach a 0.1 M concentration. Degas the solution with dry Argon for 15 minutes to remove dissolved oxygen, which would otherwise introduce parasitic reduction peaks.

-

Electrode Setup: Submerge a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode into the cell.

-

Data Acquisition: Run the CV scan at a sweep rate of 50 mV/s. 1,4-naphthalene diimides typically undergo highly reversible chemical reduction processes[3].

-

Internal Calibration (Self-Validation): Post-scan, spike the solution with Ferrocene (Fc) and run a final scan. Calibrate all redox potentials against the Fc/Fc⁺ couple to negate reference electrode drift.

-

Energy Calculation: Calculate the energy levels using the empirical equations:

- eV

- eV

Caption: Step-by-step experimental workflow for Cyclic Voltammetry (CV) analysis of naphthalene derivatives.

Protocol B: Photophysical Characterization (Solvatochromism)

To validate the push-pull nature of the 1,4-substitution, UV-Vis and Fluorescence spectroscopy must be conducted across a polarity gradient.

Step-by-Step Methodology:

-

Prepare

M stock solutions of the derivative in three solvents: Toluene (non-polar), Dichloromethane (moderately polar), and Dimethyl Sulfoxide (highly polar). -

Record the UV-Vis absorption spectra (250–800 nm) using a dual-beam spectrophotometer.

-

Record the emission spectra. A positive solvatochromic shift (red-shift in polar solvents) validates that the excited state is more polar than the ground state, confirming a stabilized ICT form[7].

Field Applications

Optoelectronics & Organic Semiconductors

The structural rigidity and tunable electronics of 1,4-disubstituted naphthalenes make them ideal for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Naphthalene oligomers linked at the

Drug Development & Chemical Biology

Beyond materials science, the electronic properties of these molecules are leveraged in pharmacology. 1,4-disubstituted naphthalenes have been identified through structure-based design as potent antagonists of the HOXB1-PBX1/DNA transcription factor complex, exhibiting higher potency than traditional 12-amino acid peptide antagonists[8]. Additionally, specific carbamoyl-naphthalene derivatives act as targeted inhibitors of photosynthetic electron transport (PET), where the electron-withdrawing effect of the substituents directly correlates with binding affinity[9].

References

-

Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor, nih.gov,[Link]

-

Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications, mdpi.com,[Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides, beilstein-journals.org,[Link]

-

Predictable Tuning of Absorption Properties in Modular Aromatic Donor–Acceptor Liquid Crystals, researcher.life,[Link]

-

Cyclic voltammetry of the naphthalene oligomers, researchgate.net,[Link]

-

Isolation and reversible dimerization of a selenium-selenium three-electron σ-bond, researchgate.net,[Link]

-

Publications - Prírodovedecká fakulta, uniba.sk,[Link]

-

The Development of an n-Type Organic Semiconductor with Twisted π-Conjugation, nii.ac.jp,[Link]

-

1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates and 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl Alkylcarbam, semanticscholar.org,[Link]

Sources

- 1. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Chloro-4-(trifluoromethyl)naphthalene | Benchchem [benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Naphthalene-Based Organostannanes: Synthesis, Mechanisms, and Applications in Advanced Therapeutics

Executive Summary

The intersection of naphthalene scaffolds and organotin(IV) chemistry has generated a unique class of metallodrugs and synthetic intermediates. This technical whitepaper provides an in-depth analysis of naphthalene-based organostannanes, detailing their critical role in the Stille cross-coupling synthesis of complex natural products and their emerging applications as potent, non-platinum chemotherapeutics. Designed for researchers and drug development professionals, this guide synthesizes mechanistic pathways, self-validating experimental protocols, and advanced nanocarrier delivery systems.

The Chemical Convergence: Naphthalene and Organotin(IV)

Naphthalene is a highly versatile, electron-rich aromatic core that serves as a crucial intermediate for1[1]. When this core is functionalized with organotin(IV) moieties—compounds characterized by the general formula

Synthetic Methodologies: Constructing Complex Architectures

The synthesis of complex natural products, such as the angucycline kinamycin C, relies heavily on the construction of substituted naphthalene derivatives. A cornerstone of this synthetic strategy is the Palladium-catalyzed Stille cross-coupling utilizing3[3].

Protocol 1: Self-Validating Palladium-Catalyzed Stille Coupling of Naphthylstannanes

Objective: To couple a protected naphthylstannane with a vinyl/aryl halide to construct a highly functionalized naphthalene core.

Rationale & Causality:

-

Protecting Group Strategy: A methoxymethyl (MOM) ether is utilized to protect the phenolic hydroxyl group on the naphthalene ring. Causality: Free hydroxyls can coordinate with the Palladium center, leading to catalyst poisoning, aggregation into Pd black, and premature termination of the catalytic cycle.

-

Additive Selection: Lithium chloride (LiCl) is added to the reaction mixture. Causality: LiCl facilitates the transmetalation step by forming a highly reactive, hypervalent stannate intermediate, which is critical to overcome the steric hindrance inherent in bulky naphthyl systems.

Step-by-Step Methodology:

-

Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the vinyl/aryl halide (1.0 equiv) and

(0.05 equiv) in anhydrous, degassed DMF. Causality: Stringent degassing prevents the oxidative quenching of the active Pd(0) species to inactive Pd(II). -

Stannane Addition: Add the MOM-protected naphthylstannane (1.2 equiv) and anhydrous LiCl (3.0 equiv) to the mixture.

-

Thermal Cycling: Heat the reaction mixture to 90°C for 12-16 hours under continuous stirring.

-

Validation & Quality Control (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active starting halide indicates reaction completion. Quench the reaction with a 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. Causality: KF converts toxic, organic-soluble trialkyltin byproducts into insoluble polymeric

, which precipitates out. This ensures the final product is free of tin contamination, preventing artifact signals (tin satellites) in downstream NMR validation. -

Purification: Filter the suspension through a Celite pad, extract with ethyl acetate, dry over anhydrous

, and purify via flash column chromatography.

Caption: Catalytic cycle of the Palladium-catalyzed Stille cross-coupling using naphthylstannanes.

Mechanistic Pathways in Oncology

Organotin(IV) compounds exhibit a well-documented structure-activity relationship regarding cytotoxicity. The general trend follows

Recent investigations into organotin complexes derived from 2,6-naphthalenedicarboxylic acid (e.g., complex LTDB2) have elucidated their specific apoptotic mechanisms. These complexes exhibit anti-proliferative activity against MDA-MB-231 breast cancer cells that is superior to cisplatin. The primary mechanism involves the induction of severe oxidative stress via4[4], leading to mitochondrial depolarization, cytochrome C release, and the activation of the caspase cascade. Furthermore, flow cytometry analysis confirms that these naphthalene-organotin complexes induce cell cycle arrest specifically in the G2/M phase[4].

Caption: Apoptotic signaling pathway and cell cycle arrest induced by naphthalene-organotin(IV) complexes.

Advanced Delivery Systems: Targeted Mesoporous Silica Nanosystems

To overcome the inherent systemic toxicity and poor aqueous solubility of free organotin compounds, advanced nanocarrier systems have been developed. Mesoporous silica nanosystems (MSNs) functionalized with organotin(IV) complexes containing 1-(quinolin-8-yliminomethyl)naphthalen-2-ol ligands represent a breakthrough in5[5].

Protocol 2: Synthesis and Functionalization of Organotin-Loaded MSNs

Objective: To engineer cancer-targeting MSNs loaded with naphthalene-based organotin(IV) complexes.

Rationale & Causality:

-

Targeting Moiety: Folic acid or biotin is conjugated to the MSN surface. Causality: Cancer cells (e.g., HeLa, MCF-7) overexpress folate and biotin receptors. Surface functionalization shifts the cellular uptake mechanism from non-specific passive diffusion to highly efficient, receptor-mediated endocytosis, maximizing the therapeutic index while sparing healthy tissue.

Step-by-Step Methodology:

-

MSN Synthesis: Synthesize bare MSNs using tetraethyl orthosilicate (TEOS) as the silica precursor and cetyltrimethylammonium bromide (CTAB) as the structure-directing agent. Causality: CTAB forms micellar templates that dictate the formation of uniform 2-3 nm mesopores, which are perfectly sized for the physical entrapment of bulky organotin-naphthalene complexes.

-

Surface Amination: Reflux the extracted MSNs with (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene. Causality: This grafts primary amine (

) groups onto the silica surface, providing necessary chemical anchors for subsequent ligand attachment. -

Ligand & Organotin Coordination: React the aminated MSNs with the 1-(quinolin-8-yliminomethyl)naphthalen-2-ol ligand, followed by coordination with the organotin(IV) precursor (e.g.,

). -

Targeting Functionalization: Conjugate folic acid to the remaining surface amines via standard EDC/NHS zero-length crosslinking chemistry.

-

Validation & Quality Control (Self-Validating Step): Analyze the functionalized MSNs using BET (Brunauer-Emmett-Teller) surface area analysis. A successful loading and functionalization is validated by a significant reduction in surface area and pore volume (e.g., dropping from ~1000 m²/g to ~300 m²/g), confirming that the internal mesopores are successfully occupied by the metallodrug[5].

Quantitative Data Analysis

The following table summarizes the comparative cytotoxicity and mechanistic profiling of various organotin(IV) complexes, highlighting the superiority of specific naphthalene-based derivatives in oncology.

Table 1: Comparative Cytotoxicity and Mechanistic Profiling of Organotin(IV) Complexes

| Compound Class | Ligand Scaffold | Target Cell Line | Primary Mechanism of Action | Relative Efficacy (vs. Cisplatin) |

| Tributyltin(IV) | 2,6-naphthalenedicarboxylic acid | MDA-MB-231 (Breast) | ROS Generation, G2/M Arrest | Superior (Highest Cytotoxicity) |

| Diphenyltin(IV) | 2,6-naphthalenedicarboxylic acid | MDA-MB-231 (Breast) | Apoptosis (Mitochondrial) | Moderate |

| Dimethyltin(IV) | 2,6-naphthalenedicarboxylic acid | MDA-MB-231 (Breast) | Apoptosis (Mitochondrial) | Low |

| Organotin(IV)-MSN | 1-(quinolin-8-yliminomethyl)naphthalen-2-ol | HeLa / MCF-7 | Targeted Endocytosis, Apoptosis | High (Enhanced Selectivity) |

| Triorganotin(IV) | General Naphthalene Derivatives | Various Human Tumors | Broad-Spectrum Potency |

Conclusion

The integration of naphthalene scaffolds with organotin(IV) chemistry has opened new frontiers in both synthetic organic chemistry and oncology. From serving as critical building blocks in the Stille cross-coupling synthesis of complex angucyclines to acting as potent, ROS-generating chemotherapeutics, naphthalene-based organostannanes represent a highly versatile and therapeutically promising class of compounds.

References

- Anticancer effect of organotin complexes derived from 2,6-naphthalenedicarboxylic acid by enhancing the ROS generation - ResearchGate / Bioorganic Chemistry URL

- Engineered mesoporous silica nanosystems with organotin(IV) complexes containing 1-(quinolin-8-yliminomethyl)

- Cellular Basis of Organotin(IV)

- Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development - nbinno.

- Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC / NIH URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineered mesoporous silica nanosystems with organotin( iv ) complexes containing 1-(quinolin-8-yliminomethyl)naphthalen-2-ol ligand for cancer cell ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02531A [pubs.rsc.org]

Methodological & Application

Stille cross-coupling reactions with Stannane, 1,4-naphthalenediylbis(trimethyl-)

Application Note: High-Precision Stille Cross-Coupling with 1,4-Bis(trimethylstannyl)naphthalene

Executive Summary

This guide details the operational protocols for utilizing Stannane, 1,4-naphthalenediylbis(trimethyl-) (Common name: 1,4-Bis(trimethylstannyl)naphthalene) in Stille cross-coupling reactions. This reagent functions as a rigid, planar, electron-rich nucleophile, critical for synthesizing low-bandgap conjugated polymers and polycyclic aromatic hydrocarbons (PAHs) used in organic field-effect transistors (OFETs) and photovoltaics (OPVs).

Unlike its tributylstannyl analogs, the trimethylstannyl moiety offers higher reactivity due to reduced steric hindrance and easier byproduct identification via

Part 1: Reagent Profile & Mechanistic Insight

Reagent: 1,4-Bis(trimethylstannyl)naphthalene CAS Name: Stannane, 1,4-naphthalenediylbis(trimethyl-) Role: Bifunctional Nucleophile (Linker)

The Mechanistic Pathway

Success in Stille coupling depends on the Transmetallation step, which is often the rate-determining step (RDS).[1][2][3] The trimethylstannyl group facilitates a faster transmetallation compared to tributyl variants, but this comes with a risk of homocoupling if the catalyst system is not optimized.

Figure 1: Catalytic Cycle Dynamics The diagram below illustrates the standard cycle, highlighting the critical entry point of the naphthalene stannane.

Caption: The catalytic cycle emphasizing the Transmetallation step where the naphthalene core is introduced. High-contrast nodes indicate distinct oxidation state changes.

Part 2: Critical Parameters for Success

The choice of catalyst and solvent profoundly impacts the molecular weight (Mw) of polymers and the yield of small molecules.

Table 1: Catalyst & Solvent Selection Matrix

| Parameter | Recommended System | Context & Rationale |

| Catalyst (Standard) | General Purpose: Best for small molecule synthesis where steric bulk is manageable. Requires strict | |

| Catalyst (High Efficiency) | Polymerization: The bulky phosphine ligand facilitates the reductive elimination of bulky naphthalene cores, boosting Mw. | |

| Solvent A | Chlorobenzene (PhCl) | High T ( |

| Solvent B | Toluene/DMF (10:1) | Polarity Boost: DMF accelerates transmetallation by coordinating to the tin center, useful for sluggish reactions. |

| Stoichiometry | 1.00 : 1.00 (Equimolar) | Carothers Equation: For polymers, exact stoichiometry is non-negotiable. Even 1% deviation caps the degree of polymerization. |

Part 3: Application Protocol A - Conjugated Polymer Synthesis

Objective: Synthesis of Poly(naphthalene-alt-benzothiadiazole) via Stille Polycondensation. Scale: 0.5 mmol (Monomer basis).

Reagents:

-

Monomer A: 1,4-Bis(trimethylstannyl)naphthalene (227.5 mg, 0.5 mmol)

-

Monomer B: 4,7-Dibromo-2,1,3-benzothiadiazole (147.0 mg, 0.5 mmol)

-

Catalyst:

(9.2 mg, 2 mol%) -

Ligand:

(24.4 mg, 8 mol%) -

Solvent: Anhydrous Chlorobenzene (5 mL)

Step-by-Step Workflow:

-

Pre-Reaction Conditioning:

-

Dry all glassware in an oven at

overnight. -

Critical: Weigh all monomers inside a glovebox (

atmosphere,

-

-

Reaction Assembly:

-

In a microwave vial (or Schlenk tube), combine Monomer A, Monomer B, Catalyst, and Ligand.

-

Add Chlorobenzene.

-

Seal the vial with a crimp cap containing a PTFE/silicone septum.

-

-

Degassing (If outside glovebox):

-

Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen. Sparging with argon is insufficient for high-molecular-weight polymers.

-

-

Polymerization:

-

Microwave Method (Preferred): Heat to

(10 min), then -

Thermal Method: Heat to

for 48–72 hours in an oil bath protected from light.

-

-

End-Capping (Essential for Stability):

-

Add 0.1 mL 2-bromothiophene (reacts with active stannyl ends); heat 1 hour.

-

Add 0.1 mL tributyl(thiophen-2-yl)stannane (reacts with active bromide ends); heat 1 hour.

-

-

Precipitation:

-

Drop the hot reaction mixture slowly into 300 mL of vigorously stirring Methanol containing 5 mL of concentrated HCl (to protonate/scavenge residual amines/ligands).

-

Filter the solid polymer.

-

Part 4: Purification & Tin Removal (The "Trust" Protocol)

Trimethyltin byproducts (

Figure 2: Purification & Soxhlet Extraction Workflow

Caption: Sequential purification workflow ensuring removal of toxic tin residues and low-molecular-weight oligomers.

Protocol: Potassium Fluoride (KF) Remediation

For small molecules or soluble polymers, this step is mandatory before chromatography.

-

Dissolve the crude product in minimal Chloroform or DCM.

-

Add an equal volume of saturated aqueous KF solution .

-

Stir vigorously for 2 hours. The fluoride ion has a high affinity for tin, forming insoluble

. -

Filter the mixture through a pad of Celite (the tin fluoride will remain on the Celite).

-

Separate the organic layer, dry over

, and concentrate.

Part 5: Safety & Waste Management

WARNING: Trimethyltin compounds are neurotoxins. They are more volatile than tributyltin compounds and can be absorbed through the skin and respiratory tract.

-

Engineering Controls: All weighing and reactions must occur in a fume hood or glovebox.

-

PPE: Double nitrile gloves (or Silver Shield gloves) are required. Standard latex is permeable to organotins.

-

Waste:

-

All liquid waste must be segregated into "Heavy Metal/Organotin" waste streams.

-

Do not mix with standard organic solvents.

-

Glassware should be rinsed with a dilute Bleach (hypochlorite) solution before washing to oxidize residual tin.

-

References

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524.

-

Bao, Z., et al. (1995). Soluble and processable regioregular poly(3-hexylthiophene) for thin film field-effect transistor applications with high mobility. Applied Physics Letters, 69, 4108. (Foundational work on polymer electronic applications).[4]

-

Farina, V., & Krishnamurthy, V. (1998). Mechanism of the Stille Reaction.[1][2][3] Organic Reactions.[1][2][3][4][5][6][7] (Detailed mechanistic review on transmetallation).

-

BenchChem Technical Support. (2025). Removal of Organotin Byproducts from Stille Coupling Reactions.[5][6][8] (Protocols for KF and Silica remediation).

-

Osaka, I., & McCullough, R. D. (2008). Advanced Functional Materials via the Stille Coupling Polymerization. Accounts of Chemical Research.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 4. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.rochester.edu [chem.rochester.edu]

Application Note: Precision Synthesis of Naphthalene-Based Conjugated Polymers via Stille Polycondensation

Executive Summary

This guide details the protocol for synthesizing high-performance conjugated polymers incorporating the 1,4-naphthalene moiety via Stille Polycondensation .

The 1,4-naphthalene unit is a critical building block in organic electronics (OPV, OFET) due to its planar, rigid structure which enhances

Key Technical Advantages of this Protocol:

-

Stoichiometric Precision: Methods to ensure 1:1 monomer balance for maximizing Degree of Polymerization (

). -

Tin Remediation: A proven multi-stage purification workflow to reduce residual tin to <50 ppm, critical for device performance.

-

Defect Control: Strategies to minimize homocoupling and destannylation during the reaction.

Safety & Handling (CRITICAL)

Organotin Toxicity Warning

1,4-Bis(trimethylstannyl)naphthalene and the byproducts of Stille coupling (trimethyltin chloride) are highly toxic neurotoxins . They can penetrate nitrile gloves and are readily absorbed through the skin and respiratory tract.

-

Engineering Controls: All weighing and reaction setups must occur inside a glovebox or a high-efficiency fume hood.

-

PPE: Double-gloving (Nitrile under Silver Shield/Laminate) is mandatory.

-

Waste: All tin-containing waste (solids, liquids, silica gel) must be segregated into a specific "Organotin Waste" stream. DO NOT mix with general organic waste.

The Chemistry: Mechanism & Rationale[1]

The polymerization proceeds via the Stille cross-coupling cycle. The 1,4-bis(trimethylstannyl)naphthalene (Nucleophile) reacts with a dihalo-arene (Electrophile) catalyzed by Palladium(0).

Why 1,4-Naphthalene?

Unlike the more twisted 1,1'-binaphthyl systems, the 1,4-linkage preserves linearity along the polymer backbone. However, the peri-hydrogens at the 5 and 8 positions create steric hindrance, necessitating a specialized catalyst system (bulky phosphines) to facilitate oxidative addition and transmetallation.

Reaction Pathway Visualization

Figure 1: The Stille catalytic cycle adapted for polymerization. Note that Transmetallation is often the rate-determining step in sterically hindered naphthalene systems.

Experimental Protocol

Phase A: Monomer Preparation (If not commercially sourced)

Note: High-purity monomer (>99.5%) is the single most important factor for high molecular weight.

Synthesis of 1,4-Bis(trimethylstannyl)naphthalene:

-

Starting Material: 1,4-Dibromonaphthalene (Commercial).

-

Solvent: Anhydrous THF (distilled from Na/Benzophenone).

-

Reagent: t-Butyllithium (1.7 M in pentane) - Handle with extreme care (pyrophoric).

-

Procedure:

-

Cool 1,4-dibromonaphthalene (1 eq) in THF to -78°C .

-

Add t-BuLi (4.1 eq) dropwise. The solution will turn yellow/orange (dilithio species).

-

Stir for 1 hour at -78°C.

-

Add Trimethyltin chloride (2.2 eq) dissolved in THF.

-

Warm to Room Temperature (RT) overnight.

-

Workup: Quench with water, extract with hexanes. Recrystallize from Ethanol/Hexane to obtain white needles.[1]

-

Phase B: Polymerization (The Stille Protocol)

Materials:

-

Monomer A: 1,4-Bis(trimethylstannyl)naphthalene (1.00 eq)

-

Monomer B: Dihalo-arene (e.g., 4,7-Dibromo-2,1,3-benzothiadiazole) (1.00 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: P(o-tol)₃ (8 mol%) — Preferred over PPh3 for sterically demanding naphthalenes.

-

Solvent: Anhydrous Chlorobenzene or Toluene.

-

Concentration: 0.1 M - 0.2 M (Critical for kinetics).

Step-by-Step Workflow:

-

Glassware Prep: Oven-dry a 25 mL Schlenk tube or microwave vial overnight.

-

Loading (Glovebox):

-

Weigh Monomer A and Monomer B with <0.1 mg error . Exact stoichiometry is required for Carothers' equation validity.

-

Add Pd₂(dba)₃ and P(o-tol)₃.

-

Add a magnetic stir bar.[2]

-

-

Solvent Addition:

-

Seal the vessel.

-

Add anhydrous, degassed solvent via syringe.

-

Degassing: Perform 3 cycles of Freeze-Pump-Thaw if not using a glovebox. Oxygen kills the catalyst.

-

-

Reaction:

-

Conventional: Heat to 110°C for 24–48 hours.

-

Microwave (Recommended): Ramp to 100°C (5 min), Hold 120°C (40 min), Hold 140°C (20 min).

-

Observation: Viscosity should increase significantly. Solution often turns dark purple/blue (depending on bandgap).

-

-

End-Capping (Crucial for Stability):

-

Add 2-Bromothiophene (0.1 eq dissolved in solvent). Stir 2 hours at 100°C. (Caps stannyl ends).

-

Add Phenyltrimethyltin (0.1 eq). Stir 2 hours at 100°C. (Caps bromo ends).

-

Purification & Tin Removal (The "Trust" Phase)

Residual tin acts as a charge trap in devices. Simple precipitation is insufficient .

Purification Workflow:

Figure 2: Multi-stage purification protocol ensuring removal of toxic tin residues and low molecular weight oligomers.

Detailed Scavenging Step: After the Soxhlet extraction collects the polymer in Chloroform:

-

Heat the polymer solution to 50°C.

-

Add Sodium diethyldithiocarbamate (approx. 100 mg per 100 mL). This chelates residual Pd and Sn.

-

Stir for 2 hours.

-

Wash the organic phase with water (3x) in a separatory funnel.

-

Re-precipitate into Methanol.

Data Presentation & Troubleshooting

Typical Characterization Data:

| Parameter | Method | Expected Value | Notes |

| Molecular Weight ( | High-Temp GPC (TCB, 150°C) | 20 – 80 kDa | Naphthalene polymers are rigid; aggregation may inflate values. |

| Dispersity ( | GPC ( | 1.8 – 2.5 | Broadening often indicates aggregation. |

| Residual Tin | ICP-MS | < 50 ppm | Required for OPV/OFET reliability. |

| 500 MHz (CDCl | Broadened Aromatic | Sharp peaks indicate oligomers (failure). |

Troubleshooting Guide:

-

Problem: Low Molecular Weight (

kDa).-

Cause: Monomer impurity or wet solvent.

-

Fix: Recrystallize 1,4-bis(trimethylstannyl)naphthalene from Ethanol. Ensure solvent is <10 ppm H₂O.

-

-

Problem: Polymer precipitates during reaction.

-

Cause: Polymer is too rigid/insoluble.

-

Fix: Switch solvent to 1,2-Dichlorobenzene (ODCB) and increase temp to 140°C.

-

-

Problem: Black particles in flask.

-

Cause: "Palladium Black" formation (catalyst decomposition).

-

Fix: Improve degassing (freeze-pump-thaw). Add more ligand (P(o-tol)₃).

-

References

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

-

Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society, 117(50), 12426–12435. Link

-

Nielsen, C. B., et al. (2013). Efficient Tricyclic Quinazoline-Based Electron Transport Materials. Journal of Materials Chemistry C, 1, 478-484. (Demonstrates purification of tin residues). Link

-

Carsten, B., et al. (2011). Stille Polycondensation: A Versatile Synthetic Method for the Preparation of Semiconducting Polymers. Chemical Reviews, 111(3), 1493–1528. Link

-

OSHA Hazard Communication. (2023). Organotin Compounds Safety Data Sheet. Link

Sources

Application Note: Synthesis and Characterization of Naphthalene-Based Conductive Polymers

[1][2]

Abstract & Strategic Overview

Naphthalene-based conductive polymers represent a critical class of organic semiconductors, offering a middle ground between the high stability of polyphenylenes and the superior charge-transport properties of polyacenes. Unlike simple polyaniline or polypyrrole, naphthalene derivatives allow for diverse structural engineering—ranging from Poly(1,5-diaminonaphthalene) (PDAN) , which mimics polyaniline's redox behavior, to Poly(perinaphthalene) (PPN) , a "one-dimensional graphite" ladder polymer with intrinsic metallic conductivity.

This guide moves beyond generic textbook descriptions to provide three distinct, field-validated protocols. We address the common "oligomer trap"—where oxidative polymerization yields short, insulating chains—by implementing electrochemical control and transition-metal catalysis.

Key Applications

-

Bioelectronics: PDAN films for NADH sensing and enzymatic biosensors.

-

Energy Storage: Redox-active cathodes in aqueous zinc-ion batteries.

-

Optoelectronics: Blue-emitting diodes based on regioregular poly(2,6-naphthylene).

Protocol A: Electrochemical Polymerization of Poly(1,5-diaminonaphthalene)

Best for: Thin films, sensor coatings, and modified electrodes.

Principle: Direct anodic oxidation of 1,5-diaminonaphthalene (1,5-DAN) generates radical cations that couple primarily at the ortho-positions relative to the amine groups, forming a structure analogous to polyaniline but with a fused naphthalene core. This method avoids the solubility issues of bulk chemical synthesis.

Reagents & Equipment[3][4][5][6][7]

-

Monomer: 1,5-Diaminonaphthalene (97%, purified by sublimation).

-

Solvent: Acetonitrile (HPLC grade) OR 1.0 M

(aq) for aqueous routes. -

Electrolyte: Lithium Perchlorate (

) or Sodium Perchlorate. -

Surfactant (Optional): Triton X-100 (improves film homogeneity).

-

Setup: Three-electrode cell (Working: Glassy Carbon/Pt; Counter: Pt wire; Ref: Ag/AgCl or SCE).

Step-by-Step Methodology

-

Surface Preparation:

-

Polish the Glassy Carbon Electrode (GCE) with 0.05

m alumina slurry. -

Sonicate in 1:1

:Water for 2 minutes, then rinse with acetone. Critical: A pristine surface is required for radical nucleation.

-

-

Electrolyte Formulation:

-

Non-aqueous (Recommended for high conductivity): Dissolve 1,5-DAN (5 mM) and

(0.1 M) in degassed acetonitrile. -

Aqueous (Recommended for biosensors): Dissolve 1,5-DAN (1 mM) in 1.0 M

.

-

-

Electropolymerization (Cyclic Voltammetry):

-

Scan Range: -0.2 V to +1.0 V vs. Ag/AgCl.

-

Scan Rate: 50 mV/s.[1]

-

Cycles: 10–20 cycles.

-

Observation: A blue-violet film will deposit on the working electrode.

-

-

Post-Treatment:

-

Rinse the film gently with monomer-free electrolyte to remove oligomers.

-

Dedope (if necessary) by holding potential at -0.4 V for 60 seconds.

-

Workflow Visualization

Caption: Electrochemical workflow showing the cycle of oxidation, coupling, and deposition required to form stable PDAN films.

Protocol B: Precision Chemical Synthesis via Yamamoto Coupling

Best for: Bulk powder, soluble conjugated polymers, regioregular backbones.

Principle:

Unlike oxidative polymerization (

Reagents

-

Monomer: 2,6-Dibromonaphthalene (or 2,6-dibromo-1,5-dialkoxynaphthalene for solubility).

-

Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [

]. -

Ligand: 2,2'-Bipyridine (bpy).

-

Co-ligand: 1,5-Cyclooctadiene (COD).

-

Solvent: Anhydrous Toluene/DMF mixture (dry, oxygen-free).

Step-by-Step Methodology

-

Catalyst Activation (Glovebox/Schlenk Line):

-

In a dry Schlenk flask, mix

(2.2 eq), COD (2.2 eq), and bpy (2.2 eq) in anhydrous DMF. -

Heat to 60°C for 30 mins under Argon. The solution should turn a deep purple/black, indicating active

complex.

-

-

Polymerization:

-

Dissolve 2,6-Dibromonaphthalene (1.0 eq) in dry toluene.

-

Cannulate the monomer solution into the catalyst mixture.

-

Stir at 80°C for 48 hours in the dark.

-

-

Quenching & Purification:

-

Pour reaction mixture into a 4:1 Methanol:HCl mixture (precipitates polymer and oxidizes Ni).

-

Filter the grey/black solid.

-

Soxhlet Extraction (Crucial): Extract sequentially with Methanol (removes salts), Acetone (removes oligomers), and Chloroform (collects high MW polymer).

-

Protocol C: Synthesis of Poly(perinaphthalene) (Ladder Polymer)

Best for: High-temperature stability, intrinsic conductivity.

Principle: This involves the vapor-phase pyrolysis of 3,4,9,10-peryleneteracarboxylic dianhydride (PTCDA). The process "unzips" the anhydride and fuses the rings to form a ribbon-like "1D graphite" structure.

Methodology

-

Precursor Loading: Place purified PTCDA in a quartz boat within a tube furnace.

-

Inert Atmosphere: Purge with Ultra-High Purity (UHP) Argon for 1 hour.

-

Pyrolysis Cycle:

-

Ramp to 500°C at 10°C/min (Carbonization start).

-

Ramp to 1000°C–1200°C (Graphitization).

-

Hold for 2 hours.

-

-